(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone is a complex organic compound with the molecular formula C20H21N3O2 and a molecular weight of 335.407 This compound is characterized by the presence of a quinoline ring fused with a furan ring and a piperazine moiety
Preparation Methods
The synthesis of (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone involves multiple steps, typically starting with the preparation of the quinoline and furan intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve bulk manufacturing processes, custom synthesis, and procurement of raw materials .
Chemical Reactions Analysis
(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond, commonly using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring structure and may have similar biological activities.
Furan derivatives: These compounds contain the furan ring and are known for their diverse pharmacological properties.
Piperazine derivatives: These compounds include the piperazine moiety and are often used in medicinal chemistry for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of these structural features, which may result in distinct biological activities and applications .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-22-9-11-23(12-10-22)20(24)16-14-18(19-8-5-13-25-19)21-17-7-4-3-6-15(16)17/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJGSTXVELSGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.